molecular formula C10H7BrN2 B171044 1H-Indole-3-acetonitrile, 2-bromo- CAS No. 106050-92-4

1H-Indole-3-acetonitrile, 2-bromo-

Cat. No. B171044
M. Wt: 235.08 g/mol
InChI Key: JZYCINFSLNJNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-acetonitrile, 2-bromo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as 2-bromoindole-3-acetonitrile and is a derivative of indole. It has been studied for its potential use in the synthesis of various compounds and its applications in scientific research.

Mechanism Of Action

The mechanism of action of 1H-Indole-3-acetonitrile, 2-bromo- is not well understood. However, it is believed to act as a nucleophile, which can react with electrophilic molecules to form new compounds. This mechanism of action has been studied extensively in the synthesis of various compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-Indole-3-acetonitrile, 2-bromo- are not well understood. However, it has been studied for its potential use in the development of new drugs and therapies. It has also been studied for its potential use in the treatment of various diseases, including cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Indole-3-acetonitrile, 2-bromo- in lab experiments include its potential use in the synthesis of various compounds and its applications in scientific research. However, its limitations include its complex synthesis process and the need for specific conditions to ensure the desired product is obtained.

Future Directions

There are several future directions for the study of 1H-Indole-3-acetonitrile, 2-bromo-. These include its potential use in the development of new drugs and therapies, its applications in the synthesis of various compounds, and its potential use in the development of new analytical techniques. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 1H-Indole-3-acetonitrile, 2-bromo- is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromoindole and acetonitrile in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature and pressure, to ensure the desired product is obtained.

Scientific Research Applications

1H-Indole-3-acetonitrile, 2-bromo- has several potential applications in scientific research. It has been studied for its use in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential use in the development of new analytical techniques.

properties

CAS RN

106050-92-4

Product Name

1H-Indole-3-acetonitrile, 2-bromo-

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

2-(2-bromo-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C10H7BrN2/c11-10-8(5-6-12)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2

InChI Key

JZYCINFSLNJNEP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)Br)CC#N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Br)CC#N

synonyms

(2-bromo-1H-indol-3-yl)-acetonitrile

Origin of Product

United States

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